molecular formula C9H8F2N2 B569421 1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) CAS No. 118469-16-2

1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI)

Cat. No.: B569421
CAS No.: 118469-16-2
M. Wt: 182.17 g/mol
InChI Key: QQACROPBGMSVER-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzimidazole and fluorinating agents.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) has several scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials with unique properties imparted by the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to increased biological activity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding domains. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) can be compared with other similar compounds, such as:

    6-Fluoro-1-methylbenzoimidazole: This compound lacks the fluoromethyl group but shares the fluorine atom at the 6-position, making it a useful comparison for studying the effects of the fluoromethyl group on biological activity.

    6-Fluoro-1-phenylbenzoimidazole: This compound has a phenyl group instead of a fluoromethyl group, providing insights into the impact of different substituents on the benzimidazole core.

    6-Fluoro-1-(4-fluorophenyl)-1H-benzimidazole: This compound contains an additional fluorine atom on the phenyl group, allowing for the study of the cumulative effects of multiple fluorine atoms on the compound’s properties.

The uniqueness of 1H-Benzimidazole, 6-fluoro-1-(fluoromethyl)-2-methyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated benzimidazole derivatives.

Properties

CAS No.

118469-16-2

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

6-fluoro-1-(fluoromethyl)-2-methylbenzimidazole

InChI

InChI=1S/C9H8F2N2/c1-6-12-8-3-2-7(11)4-9(8)13(6)5-10/h2-4H,5H2,1H3

InChI Key

QQACROPBGMSVER-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1CF)C=C(C=C2)F

Canonical SMILES

CC1=NC2=C(N1CF)C=C(C=C2)F

Synonyms

1H-Benzimidazole,6-fluoro-1-(fluoromethyl)-2-methyl-(9CI)

Origin of Product

United States

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